AAK1-IN-2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

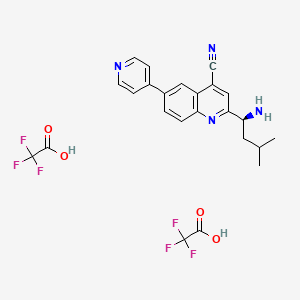

C24H22F6N4O4 |

|---|---|

Poids moléculaire |

544.4 g/mol |

Nom IUPAC |

2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m0../s1 |

Clé InChI |

ARWMHIAYTRRPLS-NTEVMMBTSA-N |

SMILES isomérique |

CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

AAK1-IN-2 TFA: A Deep Dive into its Mechanism of Action for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAK1-IN-2 TFA, also identified as compound (S)-31, is a potent and selective, brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). With a half-maximal inhibitory concentration (IC50) of 5.8 nM, this small molecule holds significant promise as a therapeutic agent, particularly in the management of neuropathic pain. Its mechanism of action is centered on the disruption of clathrin-mediated endocytosis (CME), a fundamental cellular process, by inhibiting the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction to AAK1 and its Role in Cellular Processes

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of intracellular trafficking. A primary function of AAK1 is the phosphorylation of the AP2M1 subunit of the AP2 complex. This phosphorylation event is a critical step in the maturation of clathrin-coated pits, which are essential for the endocytosis of a wide array of cellular cargo, including receptors and signaling molecules. Through its influence on CME, AAK1 is implicated in various signaling pathways crucial for neuronal function and development, such as the Notch and WNT signaling cascades. Dysregulation of AAK1 activity has been linked to the pathophysiology of several disorders, most notably neuropathic pain, making it a compelling target for therapeutic intervention.

This compound: Potency and Binding Affinity

This compound demonstrates high potency in inhibiting AAK1 activity. The available quantitative data underscores its potential as a specific and effective modulator of AAK1 function.

| Parameter | Value | Reference |

| IC50 | 5.8 nM | [1] |

| Kd | 8.2 nM | [2] |

Table 1: In Vitro Potency and Binding Affinity of this compound

Core Mechanism of Action: Inhibition of AP2M1 Phosphorylation

The central mechanism through which this compound exerts its effects is by competitively binding to the ATP-binding site of AAK1, thereby preventing the phosphorylation of its key substrate, AP2M1. This inhibition disrupts the normal process of clathrin-mediated endocytosis.

Signaling Pathways Modulated by AAK1 Inhibition

The inhibition of AAK1 and the subsequent disruption of CME have cascading effects on several important signaling pathways:

-

Notch Signaling: AAK1 is a positive regulator of the Notch signaling pathway. By inhibiting AAK1, this compound can modulate Notch-dependent cellular processes.

-

WNT Signaling: AAK1 is involved in the regulation of the WNT signaling pathway. Inhibition of AAK1 can therefore influence WNT-mediated cellular events.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the mechanism of action of AAK1 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Objective: To determine the IC50 value of this compound against AAK1.

General Procedure:

-

Reagents: Recombinant human AAK1 enzyme, a suitable peptide substrate (e.g., a peptide derived from AP2M1), ATP, and the test inhibitor (this compound).

-

Assay Setup: The kinase reaction is typically performed in a multi-well plate format. A solution containing the AAK1 enzyme, the peptide substrate, and varying concentrations of this compound is prepared in an appropriate assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.

-

Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).

-

Fluorescence-based assays: Using a labeled antibody that specifically recognizes the phosphorylated substrate.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phosphorylated AP2M1 (p-AP2M1)

This assay provides evidence of target engagement in a cellular context by measuring the levels of the phosphorylated form of AAK1's direct substrate.

Objective: To assess the ability of this compound to inhibit AAK1 activity in cells.

General Procedure:

-

Cell Culture and Treatment: A suitable cell line endogenously expressing AAK1 and AP2M1 (e.g., HEK293T cells) is cultured. The cells are then treated with varying concentrations of this compound for a defined period. A vehicle control (e.g., DMSO) is included.

-

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of AP2M1 (p-AP2M1 at Thr156). A separate blot or a stripped and re-probed blot is incubated with an antibody for total AP2M1 as a loading control.

-

Detection: The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, followed by the addition of a chemiluminescent or fluorescent substrate.

-

Data Analysis: The band intensities for p-AP2M1 and total AP2M1 are quantified. The ratio of p-AP2M1 to total AP2M1 is calculated for each treatment condition and compared to the vehicle control to determine the extent of inhibition.

In Vivo Preclinical Evidence for AAK1 Inhibition in Neuropathic Pain

While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, studies on other potent and selective AAK1 inhibitors, such as LP-935509, provide strong preclinical validation for this therapeutic approach.

-

Animal Models of Neuropathic Pain: AAK1 inhibitors have demonstrated efficacy in various rodent models of neuropathic pain, including the spinal nerve ligation (SNL) model and the chronic constriction injury (CCI) model.[3][4]

-

Behavioral Efficacy: Oral administration of AAK1 inhibitors has been shown to reverse established mechanical allodynia and thermal hyperalgesia, key symptoms of neuropathic pain, in these models.[5][6]

-

Brain Penetrance: The description of this compound as "brain-penetrant" is a critical feature for a centrally acting therapeutic for neuropathic pain.

Conclusion

This compound is a potent and selective inhibitor of AAK1 that effectively disrupts clathrin-mediated endocytosis by preventing the phosphorylation of AP2M1. This mechanism of action has significant implications for the modulation of key signaling pathways involved in neuronal function. The preclinical evidence from related AAK1 inhibitors strongly supports the therapeutic potential of this class of compounds for the treatment of neuropathic pain. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of this compound is warranted to advance its development as a novel analgesic.

References

- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain – ScienceOpen [scienceopen.com]

AAK1-IN-2 TFA: A Technical Guide to its Role in Clathrin-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1's key function is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical event for the initiation and maturation of clathrin-coated pits.[1][2] Inhibition of AAK1 has emerged as a promising therapeutic strategy for a range of diseases, including neuropathic pain, viral infections, and certain cancers, by disrupting these cellular entry and signaling pathways.[2][3][4]

This technical guide provides an in-depth overview of AAK1-IN-2 TFA, a potent and selective AAK1 inhibitor, and its role in clathrin-mediated endocytosis. It is designed to equip researchers, scientists, and drug development professionals with the necessary quantitative data, detailed experimental methodologies, and visual representations of the core biological processes to facilitate further investigation and therapeutic development.

This compound: Quantitative Data

This compound is a potent inhibitor of AAK1 with a reported half-maximal inhibitory concentration (IC50) of 5.8 nM.[5][6] The following tables summarize the quantitative data for this compound and related selective AAK1 inhibitors to provide a comparative benchmark for experimental design and evaluation.

Table 1: Potency of this compound

| Parameter | Value |

| Target | Adaptor-Associated Kinase 1 (AAK1) |

| IC50 (Enzymatic Assay) | 5.8 nM |

Table 2: In Vitro Potency and Selectivity of the Structurally Similar AAK1 Inhibitor, LP-922761

| Target | IC50 (nM) |

| AAK1 (Enzyme Assay) | 4.8 |

| AAK1 (Cell-Based Assay) | 7.6 |

| BIKE (BMP-2-inducible protein kinase) | 24 |

LP-922761 demonstrates selectivity for AAK1 over the related kinase BIKE and shows no significant activity at GAK, opioid, adrenergic α2, or GABAa receptors.[7]

Table 3: Comparative IC50 Values of Other AAK1 Inhibitors

| Inhibitor | AAK1 IC50 (Enzymatic Assay) (µM) | AAK1 IC50 (Cell-Based Assay) (µM) |

| TIM-063 | 8.51 | Not Reported |

| TIM-098a | 0.24 | 0.87 |

Data for TIM-063 and TIM-098a are provided for comparative purposes to illustrate the range of potencies observed with different chemical scaffolds.[8]

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of the initial stages of clathrin-mediated endocytosis. Its primary role is to phosphorylate the μ2 subunit of the AP2 complex at Threonine 156.[7] This phosphorylation event increases the affinity of the AP2 complex for tyrosine-based sorting signals on the cytoplasmic tails of transmembrane cargo proteins.[1] The activated AP2 complex then recruits clathrin triskelia to the plasma membrane, initiating the assembly of a clathrin-coated pit. The subsequent invagination of the pit and eventual scission to form a clathrin-coated vesicle is a complex process involving numerous other proteins. By inhibiting AAK1, compounds like this compound prevent the initial phosphorylation of AP2μ2, thereby disrupting the entire downstream cascade of events in CME.

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of AAK1 inhibitors like this compound.

In-Cell Western Assay for AAK1 Inhibition

This quantitative immunofluorescence assay measures the phosphorylation of AAK1's primary substrate, AP2M1, in a cellular context.[7]

Materials:

-

Cell Line: HeLa or other suitable cell line with endogenous AAK1 and AP2M1 expression.

-

AAK1 Inhibitor: this compound stock solution in DMSO.

-

Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody and Mouse anti-total AP2M1 antibody.

-

Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.

-

Reagents: 96-well black-walled imaging plates, cell culture medium, Phosphate-Buffered Saline (PBS), 3.7% formaldehyde in PBS, 0.1% Triton X-100 in PBS (Permeabilization Buffer), and a blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate to achieve a confluent monolayer after 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Treat cells for 1-2 hours at 37°C.

-

Fixation and Permeabilization:

-

Wash cells once with PBS.

-

Fix cells with 3.7% formaldehyde for 20 minutes at room temperature.

-

Wash cells five times with Permeabilization Buffer, with a 5-minute incubation for each wash.

-

-

Blocking: Add blocking buffer to each well and incubate for 1.5 hours at room temperature.

-

Primary Antibody Incubation:

-

Prepare a cocktail of primary antibodies in blocking buffer.

-

Incubate cells with the primary antibody solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash cells four times with wash buffer (0.1% Tween-20 in PBS) for 5 minutes each.

-

Prepare a cocktail of fluorescently labeled secondary antibodies in blocking buffer, protected from light.

-

Incubate cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Imaging and Data Analysis:

-

Wash cells four times with wash buffer.

-

Scan the plate using an infrared imaging system in both 700 nm and 800 nm channels.

-

Quantify the fluorescence intensity for both channels in each well.

-

Normalize the phospho-AP2M1 signal to the total AP2M1 signal.

-

Plot the normalized signal against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Experimental Workflow for In-Cell Western Assay.

NanoBRET™ Target Engagement Assay

This assay provides a direct measure of compound binding to AAK1 in living cells.[7]

Materials:

-

Cell Line: HEK293 cells.

-

Plasmids and Reagents: NanoLuc®-AAK1 Fusion Vector, transfection reagent, NanoBRET™ Tracer K-10, and NanoBRET™ Nano-Glo® Substrate.

-

AAK1 Inhibitor: this compound stock solution in DMSO.

Procedure:

-

Transfection: Co-transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector and incubate for 24 hours.

-

Cell Plating: Seed the transfected cells into a white, opaque 96-well or 384-well plate.

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions to the cells.

-

Add the NanoBRET™ Tracer K-10 to all wells.

-

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate.

-

Add the substrate to each well.

-

Read the plate on a luminometer capable of measuring BRET signals.

-

-

Data Analysis: Calculate the BRET ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value for target engagement.

Transferrin Uptake Assay

This assay measures the effect of AAK1 inhibition on the overall process of clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.

Materials:

-

Cell Line: A suitable cell line for endocytosis assays (e.g., HeLa, neurons).

-

AAK1 Inhibitor: this compound stock solution in DMSO.

-

Reagents: Human Transferrin conjugated with a fluorescent dye (e.g., Alexa Fluor 647), serum-free medium, and 4% paraformaldehyde.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on coverslips in a 24-well plate.

-

Treat cells with desired concentrations of this compound or vehicle control for a specified time.

-

-

Starvation: Starve the cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.

-

Transferrin Uptake:

-

Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.

-

-

Fixation:

-

Remove the transferrin-containing medium.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

-

Imaging and Quantification:

-

Wash the cells with PBS.

-

Mount the coverslips on slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity to determine the extent of transferrin uptake. A decrease in fluorescence in inhibitor-treated cells indicates inhibition of CME.

-

Conclusion

This compound is a valuable tool for probing the intricacies of clathrin-mediated endocytosis and holds significant promise as a lead compound for therapeutic development. Its potent and selective inhibition of AAK1 provides a precise mechanism for disrupting the initial, critical steps of cargo recognition and clathrin-coated pit formation. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers to further investigate the cellular functions of AAK1 and to advance the development of novel therapeutics targeting this key regulatory kinase.

References

- 1. Gene - AAK1 [maayanlab.cloud]

- 2. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

The Biological Functions of AAK1 Kinase: A Technical Guide for Researchers

An In-depth Exploration of Adaptor-Associated Kinase 1 (AAK1) in Cellular Processes and Disease

Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a pivotal regulator of fundamental cellular processes, most notably clathrin-mediated endocytosis. Its influence extends to critical signaling pathways and its dysregulation is implicated in a range of pathologies, including neuropathic pain, neurological disorders, and viral infections. This technical guide provides a comprehensive overview of the biological functions of AAK1, detailing its molecular mechanisms, involvement in signaling cascades, and its potential as a therapeutic target. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Function: Regulation of Clathrin-Mediated Endocytosis

AAK1's most well-characterized role is its function as a key regulator of clathrin-mediated endocytosis (CME), the primary mechanism by which eukaryotic cells internalize molecules from the extracellular environment.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex at threonine 156.[3][4] This phosphorylation event is a critical step that enhances the binding of the AP-2 complex to cargo receptors on the plasma membrane, thereby promoting the assembly of clathrin-coated pits and the subsequent formation of endocytic vesicles.[5][6] The kinase activity of AAK1 is stimulated by clathrin itself.[5][6] In neuronal cells, AAK1 is enriched at presynaptic terminals, where it plays a crucial role in synaptic vesicle recycling.[7] In non-neuronal cells, it is found at the leading edge of migrating cells, colocalizing with clathrin and the AP-2 complex in clathrin-coated pits.[7]

AAK1 in Cellular Signaling

Beyond its fundamental role in endocytosis, AAK1 is intricately involved in modulating key signaling pathways that are critical for development, cell fate determination, and neuronal function.

Notch Signaling Pathway

AAK1 acts as a positive regulator of the Notch signaling pathway.[8] It directly interacts with the membrane-tethered, active form of the Notch receptor following its initial cleavage.[9] By stabilizing this activated form of Notch, AAK1 functions upstream of the subsequent γ-secretase cleavage, a critical step for the release of the Notch intracellular domain (NICD) and its translocation to the nucleus to regulate gene expression.[9] AAK1 can also direct the activated Notch to Rab5-positive endosomes.[9]

WNT Signaling Pathway

AAK1 has been identified as a negative regulator of the β-catenin-dependent WNT signaling pathway.[10] It achieves this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its clearance from the plasma membrane and subsequent downregulation of the signaling cascade.[10] Interestingly, WNT signaling can also activate AAK1, which in turn phosphorylates AP2M1 to enhance LRP6 endocytosis, forming a negative feedback loop.[10]

Neuronal Development

In the context of the nervous system, AAK1 plays a role in regulating dendrite growth and synapse development.[2] It functions downstream of NDR kinases to help control these processes.[2]

AAK1 in Disease and as a Therapeutic Target

The critical roles of AAK1 in fundamental cellular processes make it a significant player in various disease states and a promising target for therapeutic intervention.[2]

Neuropathic Pain

A compelling body of evidence points to AAK1 as a key mediator in the pathophysiology of neuropathic pain.[3][11] Studies have shown that AAK1 knockout mice exhibit a significantly reduced response to persistent pain.[3][11] Small molecule inhibitors of AAK1 have been demonstrated to be effective in animal models of neuropathic pain.[11][12] The antinociceptive effects of AAK1 inhibitors are thought to be mediated through the enhancement of α2 adrenergic receptor signaling in the spinal cord.[11]

Neurological Disorders

Dysregulation of AAK1 has been linked to several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][13] Its role in endocytosis and receptor trafficking likely contributes to the pathogenesis of these conditions.

Viral Infections

AAK1's central role in clathrin-mediated endocytosis makes it a crucial host factor for the entry of numerous viruses.[1][2][14] Viruses such as Hepatitis C virus (HCV), Rabies virus, Dengue virus, Ebola virus, and SARS-CoV-2 hijack the CME machinery to gain entry into host cells.[2][14][15] Consequently, inhibiting AAK1 has emerged as a promising broad-spectrum antiviral strategy.[14][15] For instance, the FDA-approved drug sunitinib, which inhibits AAK1, has been shown to block rabies virus entry into cells.[15]

Quantitative Data

A summary of key quantitative data related to AAK1 is presented in the tables below for easy comparison.

Table 1: IC50 Values of Selected AAK1 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| LP-935509 | AAK1, BIKE, GAK | 3.3 (AAK1), 14 (BIKE), 320 (GAK) | [16][17] |

| BMS-986176 (LX-9211) | AAK1 | 2 | [18] |

| BMT-090605 hydrochloride | AAK1, BIKE, GAK | 0.6 (AAK1), 45 (BIKE), 60 (GAK) | [18] |

| BMT-124110 | AAK1 | 0.9 | [18] |

| BMS-911172 | AAK1 | 35 | [18] |

| AAK1-IN-9 | AAK1 | 10.92 | [18] |

| AAK1-IN-10 | AAK1 | 9.62 | [18] |

| SGC-AAK1-1N | AAK1 | 1800 | [18] |

| Compound 12 | AAK1 | 69 | [19] |

| Compound 23 | AAK1 | 0.6 | [19] |

Table 2: AAK1 Tissue Expression

| Tissue | RNA Expression (nTPM) | Protein Expression | Reference(s) |

| Parathyroid Gland | High | Cytoplasmic and membranous | [20] |

| Brain | High | Cytoplasmic and membranous | [20] |

| Soft Tissue | - | Detected | [21] |

(nTPM: normalized Transcripts Per Million)

Table 3: AAK1 Substrates and Interacting Proteins

| Molecule | Type | Interaction/Substrate | Reference(s) |

| AP2M1 (μ2 subunit of AP-2) | Substrate | Phosphorylated at Thr156 | [3][4] |

| Numb | Substrate | Phosphorylated | [4] |

| Clathrin | Interacting Protein | Stimulates AAK1 kinase activity | [5][6] |

| α-adaptin (subunit of AP-2) | Interacting Protein | Direct interaction | [7] |

| Active Notch Receptor | Interacting Protein | Direct interaction and stabilization | [9] |

| LRP6 | Interacting Protein | Promotes endocytosis of LRP6 | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro AAK1 Kinase Assay

This protocol is designed to measure the enzymatic activity of AAK1 and to determine the potency of inhibitors.

Materials:

-

Recombinant human AAK1 protein

-

AAK1 substrate (e.g., recombinant AP2M1 or a synthetic peptide)

-

Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[22]

-

[γ-32P]ATP or [γ-33P]ATP

-

ATP

-

Test compounds (inhibitors)

-

P81 phosphocellulose paper or similar filter membrane

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant AAK1, and the AAK1 substrate.

-

Add the test compound at various concentrations (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP (or [γ-33P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation of AAK1 and AP-2 Complex

This protocol is used to demonstrate the physical interaction between AAK1 and the AP-2 complex within a cellular context.

Materials:

-

Cell lysate from a cell line endogenously or exogenously expressing AAK1 and AP-2

-

Anti-AAK1 antibody or anti-AP-2 antibody

-

Protein A/G magnetic beads or agarose beads

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[22]

-

Wash Buffer (e.g., lysis buffer with a lower concentration of detergent)[22]

-

Elution Buffer (e.g., SDS-PAGE loading buffer)[22]

-

Western blot apparatus and reagents

Procedure:

-

Lyse cultured cells with ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-AAK1) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting protein (e.g., an AP-2 subunit).

Transferrin Uptake Assay

This assay is used to assess the effect of AAK1 activity or inhibition on clathrin-mediated endocytosis by measuring the internalization of fluorescently labeled transferrin.

Materials:

-

Cultured cells (e.g., HeLa or neuronal cells) grown on coverslips

-

Serum-free cell culture medium

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Starve the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[23][24]

-

Incubate the cells with fluorescently labeled transferrin in serum-free medium for a defined period (e.g., 1-15 minutes) at 37°C to allow for internalization.[23][24]

-

To study the effect of an inhibitor, pre-incubate the cells with the AAK1 inhibitor or vehicle control before and during the transferrin uptake.

-

Wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Visualize the cells using a fluorescence microscope and quantify the internalized transferrin fluorescence intensity per cell using image analysis software.

Conclusion

AAK1 is a multifaceted serine/threonine kinase that plays a central role in orchestrating clathrin-mediated endocytosis and influencing critical signaling pathways. Its established involvement in neuropathic pain, neurological disorders, and as a host factor for viral entry has solidified its position as a compelling therapeutic target. The quantitative data, detailed experimental protocols, and visual diagrams provided in this technical guide offer a robust framework for researchers to further dissect the intricate biological functions of AAK1 and to accelerate the development of novel therapeutic strategies targeting this important kinase. Future research will undoubtedly continue to unravel the complexities of AAK1 signaling and its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Gene - AAK1 [maayanlab.cloud]

- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. AAK1 - Wikipedia [en.wikipedia.org]

- 7. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain – ScienceOpen [scienceopen.com]

- 13. AAK1 AP2 associated kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Designing broad-spectrum antivirals against AAK1 | BioWorld [bioworld.com]

- 15. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tissue expression of AAK1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 21. Tissue expression of AAK1 - Staining in soft tissue - The Human Protein Atlas [proteinatlas.org]

- 22. benchchem.com [benchchem.com]

- 23. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 24. protocols.io [protocols.io]

Target Validation of AAK1 in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Adaptor-Associated Kinase 1 (AAK1) as a novel therapeutic approach for neuropathic pain. The content herein summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying biological pathways and experimental workflows.

Core Findings in AAK1 Inhibition for Neuropathic Pain

Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising target for the treatment of neuropathic pain.[1][2] Preclinical studies using both genetic knockout models and small molecule inhibitors have demonstrated the potential of AAK1 inhibition in alleviating persistent pain states.[3][4][5] Notably, AAK1 knockout mice exhibit a reduced response to persistent pain in the formalin test and do not develop mechanical allodynia following spinal nerve ligation.[3][4][5][6] Small molecule inhibitors of AAK1 have been shown to be effective in various animal models of neuropathic pain, including the Chronic Constriction Injury (CCI) model and the streptozotocin (STZ) model of diabetic peripheral neuropathy.[3][4][5][6][7]

The mechanism of action for AAK1 inhibitors in neuropathic pain is linked to the α2 adrenergic signaling pathway, a known antinociceptive pathway in humans.[3][4] Studies have shown that the antineuropathic effects of AAK1 inhibitors are blocked by α2 adrenergic receptor inhibitors, but not by opioid receptor inhibitors.[3][4] The relevant site of action for the antinociceptive effects of AAK1 inhibitors appears to be the spinal cord.[3][4][5]

Several potent and selective AAK1 inhibitors have been developed and evaluated in preclinical studies, including LP-935509, BMS-911172, and BMS-986176/LX-9211.[6][7][8][9] These compounds have demonstrated efficacy in reducing pain behaviors in various animal models.[3][4][8]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of representative AAK1 inhibitors in preclinical models of neuropathic pain.

Table 1: Efficacy of AAK1 Inhibitors in the Formalin Test

| Compound | Dose | Animal Model | Pain Phase | % Inhibition of Pain Response | Reference |

| LP-935509 | 30 mg/kg (s.c.) | Mouse | Phase II | Significant Reduction | [4][7] |

| Compound 7 | 30 mg/kg (s.c.) | Mouse | Phase II | Comparable to Gabapentin (200 mg/kg) | [6][7] |

| Compound 8 | 30 mg/kg (s.c.) | Mouse | Phase II | Comparable to Gabapentin (200 mg/kg) | [6][7] |

| Compound 30 | 60 mg/kg (i.p.) | Mouse | Phase II | Efficacious | [10] |

| BMS-911172 | 60 mg/kg (s.c.) | Mouse | Phase II | Active | [8] |

| Compound 59 | Not Specified | Mouse | Phase II | Efficacious | [2] |

Table 2: Efficacy of AAK1 Inhibitors in Nerve Injury Models

| Compound | Dose | Animal Model | Neuropathic Pain Model | Endpoint | Outcome | Reference |

| LP-935509 | Not Specified | Rat | Chronic Constriction Injury (CCI) | Reduced evoked pain responses | Efficacious | [3][4][5] |

| LP-935509 | Not Specified | Rat | Streptozotocin (STZ) - Diabetic Neuropathy | Reduced evoked pain responses | Efficacious | [3][4][5][6] |

| BMS-911172 | 60 mg/kg | Rat | Chronic Constriction Injury (CCI) | Thermal hyperalgesia, Mechanical allodynia | Active | [8] |

| BMS-986176/LX-9211 | Not Specified | Rat | Not Specified | Not Specified | Advanced to Phase II clinical trials | [11] |

| Compound 43 | Not Specified | Rat | Two neuropathic pain models | Good efficacy | Efficacious | [11] |

| Compound 58 | Not Specified | Rat | Chronic Constriction Injury (CCI) | Lower plasma exposure for similar efficacy to BMS-986176/LX-9211 | Efficacious | [11] |

| Compound 59 | Not Specified | Rat | Chronic Constriction Injury (CCI) | Not Specified | Efficacious | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of AAK1 as a target for neuropathic pain are provided below.

Formalin Test

The formalin test is a widely used model of persistent pain.

-

Animals: Male Swiss Webster mice.

-

Procedure: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of one hind paw.

-

Observation: The animal's behavior is then observed for a set period (e.g., 60 minutes). Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are quantified.

-

Phases: The response to formalin is biphasic:

-

Phase I (Acute Phase): Lasts for the first 5-10 minutes and is characterized by acute nociception.

-

Phase II (Persistent Phase): Begins after a brief quiescent period and can last for 20-40 minutes. This phase is associated with inflammatory processes and central sensitization, which are relevant to chronic pain states.

-

-

Drug Administration: The test compound (e.g., an AAK1 inhibitor) is typically administered systemically (e.g., subcutaneously or intraperitoneally) at a predetermined time before the formalin injection.

-

Data Analysis: The total time spent in pain-related behaviors is recorded for both phases and compared between vehicle-treated and drug-treated groups.

Chronic Constriction Injury (CCI) Model

The CCI model is a common surgical model of neuropathic pain in rodents.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

The animal is anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve. The ligatures are tied with just enough tension to cause a slight constriction of the nerve.

-

-

Post-operative Assessment: Animals are allowed to recover for a period of days to weeks, during which they develop signs of neuropathic pain, including:

-

Mechanical Allodynia: A painful response to a normally non-painful stimulus. This is often measured using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: An exaggerated response to a noxious thermal stimulus. This can be assessed using a radiant heat source (e.g., Hargreaves' test) or a cold plate. The latency to paw withdrawal is measured.

-

-

Drug Administration: Test compounds are administered after the development of stable neuropathic pain behaviors.

-

Data Analysis: Changes in paw withdrawal thresholds or latencies are compared before and after drug administration and between drug-treated and vehicle-treated groups.

Spinal Nerve Ligation (SNL) Model (Chung Model)

The SNL model is another widely used surgical model of neuropathic pain.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure:

-

The animal is anesthetized.

-

The L5 and L6 spinal nerves are exposed.

-

The L5 spinal nerve is tightly ligated with a silk suture.

-

-

Post-operative Assessment: Similar to the CCI model, animals develop mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, which are assessed using von Frey filaments and thermal stimuli, respectively.

-

Drug Administration and Data Analysis: The protocol for drug administration and data analysis is similar to that of the CCI model.

Visualizations

The following diagrams illustrate the proposed signaling pathway of AAK1 in neuropathic pain and a typical experimental workflow for target validation.

Caption: Proposed mechanism of AAK1 inhibition in neuropathic pain.

Caption: Experimental workflow for AAK1 inhibitor target validation.

References

- 1. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain – ScienceOpen [scienceopen.com]

- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. | BioWorld [bioworld.com]

- 9. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

AAK1 Signaling in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, is a pivotal regulator of clathrin-mediated endocytosis (CME) in neuronal cells.[1][2] This process is fundamental for a myriad of neuronal functions, including synaptic vesicle recycling, neurotransmitter receptor trafficking, and nutrient uptake.[3] AAK1's strategic role in these pathways has positioned it as a significant target for therapeutic intervention in various neurological and psychiatric disorders, most notably neuropathic pain, as well as neurodegenerative conditions like Alzheimer's and Parkinson's disease.[4][5]

This technical guide provides a comprehensive overview of the AAK1 signaling pathway in neurons, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further research in this critical area.

The Core AAK1 Signaling Pathway in Neuronal Function

AAK1 is predominantly localized at presynaptic terminals within neuronal cells.[1] Its primary and most well-characterized function is the regulation of the adaptor protein complex 2 (AP2), a key component in the initiation of CME.[2] The kinase activity of AAK1 is stimulated by clathrin, suggesting a localized activation at sites of endocytosis.

The canonical AAK1 signaling pathway begins with the phosphorylation of the μ2 subunit of the AP2 complex (AP2M1) at the threonine 156 residue (Thr156).[4][6] This phosphorylation event is a critical regulatory step that enhances the binding affinity of the AP2 complex for cargo proteins destined for internalization.[7][8][9] By promoting the stable association of AP2 with its cargo, AAK1 facilitates the recruitment of clathrin and the subsequent formation of clathrin-coated pits, which invaginate and pinch off to form clathrin-coated vesicles.

Beyond its core role with AP2, AAK1 has been shown to interact with and phosphorylate other proteins involved in endocytosis and neuronal signaling, such as the cell fate determinant Numb.[2] Furthermore, AAK1 signaling is implicated in the regulation of other major pathways, including the Notch and WNT signaling cascades, which are crucial for neuronal development and synaptic plasticity.

Diagram: AAK1 Signaling in Clathrin-Mediated Endocytosis

Caption: AAK1 phosphorylates the AP2 complex, enhancing its affinity for cargo receptors and promoting CME.

Quantitative Data

A critical aspect of understanding the AAK1 signaling pathway and developing targeted therapeutics is the availability of quantitative data. The following tables summarize key parameters for several well-characterized AAK1 inhibitors.

Table 1: In Vitro Potency and Selectivity of AAK1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| LP-935509 | AAK1 | 3.3 | 0.9 | [4][10] |

| BIKE | 14 | - | [10] | |

| GAK | 320 | - | [10] | |

| LP-922761 | AAK1 (enzyme assay) | 4.8 | - | [11][12] |

| AAK1 (cell assay) | 7.6 | - | [11][12] | |

| BIKE | 24 | - | [11][12] | |

| BMS-911172 | AAK1 (enzyme assay) | 12 | - | [13] |

| AAK1 (cell assay) | 51 | - | [13] | |

| BMT-090605 | AAK1 | 0.6 | - | [14] |

| BIKE | 45 | - | [14] | |

| GAK | 60 | - | [14] | |

| SGC-AAK1-1 | AAK1 | 270 | 9 | [14] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. BIKE: BMP-2 inducible kinase. GAK: Cyclin G-associated kinase.

Table 2: Cellular Activity of AAK1 Inhibitors on AP2M1 Phosphorylation

| Inhibitor | Cell Line | Concentration | Incubation Time | Effect on p-AP2M1 (Thr156) | Reference(s) |

| LP-935509 | SH-SY5Y | 0.1 µM | 2 hours | Significant reduction | [6][15] |

| SH-SY5Y | 1 µM | 2 hours | Greater reduction than 0.1 µM | [6][15] | |

| SGC-AAK1-1 | HT1080 | - | - | Significantly reduced | [16] |

p-AP2M1: Phosphorylated AP2M1.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of AAK1 signaling. The following sections provide methodologies for key experiments.

Protocol 1: In Vitro AAK1 Kinase Assay

This assay measures the kinase activity of AAK1 by quantifying the phosphorylation of its substrate, AP2M1.

Materials:

-

Recombinant human AAK1

-

Recombinant human AP2M1 substrate

-

Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³³P]ATP or unlabeled ATP and a phospho-specific antibody for Western blot analysis

-

Test inhibitors

-

Phosphoric acid (for radiometric assay)

-

Filter mats (for radiometric assay)

-

Scintillation counter or Western blot equipment

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing AAK1, AP2M1 substrate, and the test inhibitor in kinase buffer.[17]

-

Initiate the reaction by adding [γ-³³P]ATP.[17]

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.[17]

-

Spot the reaction mixture onto filter mats.[17]

-

Wash the filter mats to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.[17]

Protocol 2: Co-Immunoprecipitation of AAK1 and AP2

This protocol is designed to confirm the physical interaction between AAK1 and the AP2 complex in a cellular context.

Materials:

-

Cell lysate from neuronal cells or tissues

-

Anti-AAK1 or anti-AP2 antibody

-

Protein A/G magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Lyse cells to obtain a total protein extract.[17]

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[18]

-

Incubate the pre-cleared lysate with the primary antibody (anti-AAK1 or anti-AP2) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Collect the beads by centrifugation or using a magnetic rack.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.[18]

-

Elute the protein complexes from the beads using elution buffer.[17]

-

Analyze the eluate by Western blotting using antibodies against AAK1 and AP2 subunits.

Diagram: Experimental Workflow for AAK1 Research

Caption: A typical experimental workflow for investigating AAK1 function from in vitro to in vivo models.

Protocol 3: Transferrin Uptake Assay in Neuronal Cells

This assay measures the rate of CME by tracking the internalization of fluorescently labeled transferrin.

Materials:

-

Cultured neuronal cells on coverslips

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)

-

Serum-free medium

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Starve the cells in serum-free medium for 30-60 minutes to upregulate transferrin receptor expression.[19][20]

-

Incubate the cells with fluorescently labeled transferrin (e.g., 10 µg/mL) for a defined period (e.g., 1-15 minutes) at 37°C to allow internalization.[19]

-

To stop internalization, place the cells on ice and wash with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[19]

-

Wash the cells three times with PBS.[19]

-

Mount the coverslips on slides with mounting medium containing DAPI.[19]

-

Image the cells using a fluorescence microscope and quantify the internalized transferrin fluorescence.

AAK1 in Neuropathic Pain and as a Therapeutic Target

A significant body of research has implicated AAK1 in the pathophysiology of neuropathic pain.[5][21] Studies using AAK1 knockout mice have demonstrated a reduced response to persistent pain stimuli and a lack of development of mechanical allodynia following nerve injury.[5] Consequently, AAK1 inhibitors have emerged as a promising class of novel analgesics.

The proposed mechanism of action for AAK1 inhibitors in alleviating neuropathic pain involves the modulation of neuronal signaling within the spinal cord.[5] Inhibition of AAK1 is thought to reduce the hyperexcitability of spinal neurons that contributes to the maintenance of chronic pain states.[5]

Diagram: Proposed Mechanism of AAK1 Inhibitors in Neuropathic Pain

Caption: AAK1 inhibitors are proposed to reduce neuropathic pain by blocking central sensitization in the spinal cord.

Conclusion and Future Directions

The AAK1 signaling pathway is a critical regulator of clathrin-mediated endocytosis in neuronal cells, with profound implications for synaptic function and overall neuronal health. Its role in neuropathic pain has established it as a compelling therapeutic target. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the intricacies of AAK1 signaling. Future research should focus on elucidating the full spectrum of AAK1 substrates in neurons, dissecting its role in various neurodegenerative diseases, and optimizing the next generation of AAK1 inhibitors for clinical applications. A deeper understanding of the AAK1 signaling network will undoubtedly pave the way for innovative treatments for a range of debilitating neurological disorders.

References

- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Phospho-dependent binding of the clathrin AP2 adaptor complex to GABAA receptors regulates the efficacy of inhibitory synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane targeting of endocytic adaptors: cargo and lipid do it together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sorting it out: AP-2 and alternate clathrin adaptors in endocytic cargo selection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]

- 11. benchchem.com [benchchem.com]

- 12. AAK1 (AP2 associated kinase 1)_TargetMol [targetmol.com]

- 13. | BioWorld [bioworld.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Dysregulation of the AP2M1 phosphorylation cycle by LRRK2 impairs endocytosis and leads to dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 20. med.upenn.edu [med.upenn.edu]

- 21. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain – ScienceOpen [scienceopen.com]

An In-depth Technical Guide to AAK1-IN-2 TFA and its Effects on the AP-2 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AAK1-IN-2 TFA, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a crucial serine/threonine kinase involved in clathrin-mediated endocytosis (CME) through its phosphorylation of the Adaptor Protein-2 (AP-2) complex. This document details the mechanism of action of this compound, its effects on the AP-2 complex, and its broader implications for cellular processes. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to support researchers in the fields of cell biology, pharmacology, and drug discovery.

Introduction to AAK1 and the AP-2 Complex

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors, nutrients, and pathogens.[1][2][3] AAK1 exerts its function primarily through the phosphorylation of the μ2 subunit (AP2M1) of the Adaptor Protein-2 (AP-2) complex.[2] The AP-2 complex is a heterotetrameric protein complex that links cargo proteins to the clathrin lattice at the plasma membrane, initiating the formation of clathrin-coated pits.[4]

The phosphorylation of AP2M1 at Threonine 156 (Thr156) by AAK1 is a critical regulatory step that enhances the affinity of the AP-2 complex for the tyrosine-based sorting signals on cargo proteins.[5] This increased affinity promotes the efficient recruitment of cargo into nascent clathrin-coated pits, thereby facilitating their internalization. Given its central role in this pathway, AAK1 has emerged as a promising therapeutic target for a variety of diseases, including neuropathic pain, viral infections, and neurodegenerative disorders.[1][6]

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1.[7][8] This guide will explore the effects of this inhibitor on the AAK1/AP-2 signaling axis.

This compound: Quantitative Data

This compound has been characterized as a highly potent inhibitor of AAK1. The following tables summarize the available quantitative data for this compound and related, well-characterized AAK1 inhibitors.

| Compound | Target | IC50 (nM) | Description | Reference |

| This compound | AAK1 | 5.8 | Potent, selective, and brain-penetrant inhibitor | [7][8] |

Table 1: Potency of this compound. This table highlights the high potency of this compound against its primary target, AAK1.

Due to the limited public availability of specific dose-response data for this compound on the phosphorylation of the AP-2 complex, data from a structurally related compound, AAK1-IN-3 TFA, is presented as a surrogate to demonstrate the expected biological effect.

| Compound | Dose | Effect on μ2 Phosphorylation | Model System | Reference |

| AAK1-IN-3 TFA | 30 mg/kg (single s.c. dose) | 46% reduction | C57BL6 mice | [9] |

Table 2: In Vivo Effect of a Related AAK1 Inhibitor on AP-2 Complex Phosphorylation. This table provides evidence of the in vivo efficacy of AAK1 inhibition on the phosphorylation of the AP-2 complex subunit μ2.

The selectivity of AAK1 inhibitors is a critical aspect for their use as research tools and potential therapeutics. While a comprehensive selectivity panel for this compound is not publicly available, data for other selective AAK1 inhibitors provide insights into their typical off-target profiles, which often include other members of the Numb-associated kinase (NAK) family, such as BIKE and GAK.[10]

| Compound | AAK1 IC50 (nM) | BIKE IC50 (nM) | GAK IC50 (nM) | Reference |

| LP-935509 | 3.3 | 14 | 320 | [10] |

| SGC-AAK1-1 | 270 | >1000 | >1000 | [10] |

Table 3: Kinase Selectivity Profile of Representative AAK1 Inhibitors. This table illustrates the selectivity of commonly used AAK1 inhibitors against closely related kinases.

Signaling Pathways and Experimental Workflows

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

The following diagram illustrates the central role of AAK1 in regulating the AP-2 complex during clathrin-mediated endocytosis and the point of intervention for this compound.

References

- 1. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. uniprot.org [uniprot.org]

- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AAK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of AAK1-IN-2 TFA: A Technical Guide for Researchers

Introduction: Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling therapeutic target for a range of pathologies, most notably neuropathic pain. AAK1 plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process governing the internalization of cell surface receptors, signaling molecules, and pathogens. By phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits and the subsequent engulfment of cargo.[1][2] Its involvement in critical signaling pathways, including Notch and WNT, further underscores its therapeutic relevance.[3][4] AAK1-IN-2 TFA is a potent, selective, and brain-penetrant inhibitor of AAK1, positioning it as a valuable tool for investigating AAK1 biology and as a promising lead compound for drug development.[5][6][7] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide a comparison with other well-characterized AAK1 inhibitors.

Table 1: In Vitro Potency of AAK1 Inhibitors

| Compound | Target | IC50 (nM) | K_i_ (nM) | Assay Type | Reference |

| This compound | AAK1 | 5.8 | N/A | Biochemical | [5][6][7] |

| LP-935509 | AAK1 | 3.3 | 0.9 | Biochemical | [8][9] |

| SGC-AAK1-1 | AAK1 | 270 | 9 | Biochemical | [3] |

| AAK1-IN-3 TFA | AAK1 | 11 | N/A | Biochemical | [10] |

Table 2: Cellular Activity and Selectivity of AAK1 Inhibitors

| Compound | Cellular IC50 (nM) | Selectivity Profile | Key Properties | Reference |

| This compound | N/A | Selective | Brain-penetrant | [5][6] |

| LP-935509 | N/A | Potent inhibitor of BIKE (IC50=14 nM), modest inhibitor of GAK (IC50=320 nM) | Orally active, brain-penetrant | [8][11] |

| SGC-AAK1-1 | 230 (NanoBRET) | Potently inhibits BMP2K (IC50=1.48 µM) | Chemical probe for AAK1 and BMP2K | [3][12][13] |

| AAK1-IN-3 TFA | 108 (HEK293 cells) | N/A | Brain-penetrant (B/P ratio of 1.3) | [10] |

N/A: Not Available

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving AAK1 and standardized experimental workflows for characterizing AAK1 inhibitors.

Signaling Pathways

Experimental Workflows

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro AAK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant AAK1.

-

Materials:

-

Recombinant human AAK1 enzyme

-

Recombinant human AP2M1 substrate or a synthetic peptide substrate

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[14]

-

[γ-³³P]ATP or ATP

-

This compound stock solution in DMSO

-

96-well or 384-well assay plates

-

Phosphoric acid (for radiometric assay)

-

Filter mats (for radiometric assay)

-

Scintillation counter or plate reader for non-radiometric methods (e.g., TR-FRET)

-

-

Procedure (Radiometric Assay):

-

Prepare serial dilutions of this compound in kinase buffer.

-

In an assay plate, combine the AAK1 enzyme, AP2M1 substrate, and the diluted this compound.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate.

-

Wash the filter mat to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter mat using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.

-

-

Alternative Non-Radiometric Formats:

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This format uses a europium-labeled anti-phospho-substrate antibody and a fluorescently labeled substrate. Phosphorylation brings the donor (europium) and acceptor (fluorescent label) into proximity, generating a FRET signal.[14]

-

Coupled Enzyme Assay: The production of ADP during the kinase reaction is coupled to another enzymatic reaction that results in a detectable signal (e.g., luminescence).

-

p-AP2M1 (Thr156) Western Blot for Cellular AAK1 Activity

This assay provides a direct measure of AAK1 target engagement and inhibition in a cellular context by quantifying the phosphorylation of its primary substrate, AP2M1, at Threonine 156.[15]

-

Materials:

-

Cell line expressing AAK1 and AP2M1 (e.g., HEK293T, SH-SY5Y, or HT1080)[15][16]

-

This compound stock solution in DMSO

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors[15]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST)[15]

-

Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse or Rabbit anti-total AP2M1

-

Secondary Antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle-only (DMSO) control.[15]

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.

-

Quantify the band intensities and normalize the p-AP2M1 signal to the total AP2M1 signal.

-

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of this compound to AAK1 by measuring the displacement of a fluorescent tracer from a NanoLuciferase (NanoLuc®)-AAK1 fusion protein.[17][18]

-

Materials:

-

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector and incubate for 24 hours.

-

Harvest and seed the transfected cells into the assay plate.

-

Prepare serial dilutions of this compound.

-

Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

-

Add the this compound dilutions to the cells. Include controls for maximum BRET (tracer only) and background (tracer with a high concentration of a non-fluorescent competitor).

-

Incubate the plate for 2 hours at 37°C.[16]

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and normalize the data to controls to determine the IC50 for target engagement.

-

WNT Signaling Reporter Assay

This assay measures the effect of AAK1 inhibition on the WNT signaling pathway, where AAK1 is known to act as a negative regulator.[4][16]

-

Materials:

-

HEK293T or HT1080 cells stably expressing a β-catenin responsive reporter (BAR) such as TOP-flash (Firefly luciferase) and a control reporter (Renilla luciferase)

-

WNT3A conditioned media or recombinant WNT3A

-

This compound stock solution in DMSO

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with this compound at various concentrations in the presence or absence of WNT3A stimulation for 16-24 hours.[16][19]

-

Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.

-

Measure both Firefly and Renilla luciferase activities.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Analyze the effect of this compound on WNT-mediated reporter activation.

-

Conclusion

This compound is a valuable chemical tool for probing the multifaceted roles of AAK1 in cellular physiology and disease. Its potency and brain-penetrant nature make it particularly suitable for in vivo studies related to neuropathic pain and other CNS disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of this compound and to further elucidate the intricate biology of AAK1. The continued exploration of AAK1 inhibitors holds significant promise for the development of novel therapeutics for a variety of unmet medical needs.

References

- 1. worldwide.promega.com [worldwide.promega.com]

- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. LP-935509 (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amsbio.com [amsbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. rndsystems.com [rndsystems.com]

- 13. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. indigobiosciences.com [indigobiosciences.com]

AAK1-IN-2 TFA: An In-Depth Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface.[1] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the maturation of clathrin-coated pits.[1] Given the implication of endocytic trafficking in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, AAK1 has emerged as a promising therapeutic target.[1][2][3] AAK1-IN-2 TFA is a potent, selective, and brain-penetrant inhibitor of AAK1, offering a valuable tool for investigating the role of AAK1 in these complex disorders.

This technical guide provides a comprehensive overview of this compound for researchers in the field of neurodegenerative diseases. It includes a summary of its biochemical and cellular activity, detailed experimental protocols based on closely related AAK1 inhibitors, and visualizations of the key signaling pathways involved.

Data Presentation

Due to the limited availability of public data specifically for this compound in neurodegenerative disease models, the following tables summarize the properties of this compound and key in vivo data from the structurally related and well-characterized AAK1 inhibitor, LP-935509, which serves as a proxy for expected in vivo behavior.

Table 1: this compound Inhibitor Profile

| Parameter | Value | Reference |

| Target | Adaptor Protein 2-Associated Kinase 1 (AAK1) | MedChemExpress |

| IC50 | 5.8 nM | MedChemExpress |

| Description | Potent, selective, and brain-penetrant inhibitor | MedChemExpress |

Table 2: In Vivo Profile of the Structurally Related AAK1 Inhibitor LP-935509

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | 100% | [4] |

| Plasma Half-life | Mouse | 3.6 hours | [4] |

| Cmax (10 mg/kg oral) | Mouse | 5.2 µM | [4] |

| Brain/Plasma Ratio | Mouse | 3-4 | [4] |

| Efficacy Model | Mouse (Spinal Nerve Ligation) | Dose-dependent reversal of mechanical allodynia | [5] |

| Effective Doses | Mouse (Spinal Nerve Ligation) | 30-60 mg/kg (oral) | [5] |

Experimental Protocols

The following protocols are provided as a guide for researchers using this compound in neurodegenerative disease models. These are based on established methodologies for similar AAK1 inhibitors and common practices in the field.

Protocol 1: In Vitro Validation of AAK1 Inhibition in a Neuronal Cell Line

Objective: To confirm the inhibition of AAK1 activity by this compound in a relevant cell line (e.g., SH-SY5Y, PC12) by measuring the phosphorylation of its direct downstream target, AP2M1.

Methodology:

-

Cell Culture: Culture neuronal cells to 80-90% confluency in appropriate media.

-

Compound Treatment: Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-AP2M1 (Thr156) and total AP2M1. A housekeeping protein (e.g., GAPDH or β-actin) should also be probed as a loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

-

-

Data Analysis: Calculate the ratio of phospho-AP2M1 to total AP2M1 for each treatment condition and normalize to the vehicle control. Determine the IC50 value for this compound.

Protocol 2: Evaluation of this compound in a Mouse Model of Alzheimer's Disease (Amyloid-β Induced)

Objective: To assess the in vivo efficacy of this compound in a mouse model of Alzheimer's disease. This protocol is adapted from general procedures for inducing amyloid-β pathology.

Methodology:

-

Animal Model: Utilize a mouse model of Alzheimer's disease, such as C57BL/6J mice receiving intracerebroventricular (ICV) injection of aggregated amyloid-β (1-42) oligomers.

-

Compound Administration: Based on the pharmacokinetic data of related compounds, administer this compound orally (e.g., via gavage) at a range of doses (e.g., 10, 30, 60 mg/kg) once daily. A vehicle control group should be included. Treatment can be initiated before or after the induction of pathology.

-

Behavioral Testing: After a designated treatment period (e.g., 2-4 weeks), assess cognitive function using standard behavioral tests such as the Morris Water Maze or Y-maze.

-

Tissue Collection and Analysis:

-

At the end of the study, perfuse the mice and collect brain tissue.

-

One hemisphere can be fixed for immunohistochemical analysis of amyloid-β plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

The other hemisphere can be homogenized for biochemical analysis, such as ELISA to quantify amyloid-β levels and Western blotting to assess levels of synaptic proteins (e.g., synaptophysin, PSD-95) and tau phosphorylation.

-

Protocol 3: Assessment of this compound in a Mouse Model of Parkinson's Disease (α-Synuclein Pre-formed Fibrils)

Objective: To determine the therapeutic potential of this compound in a mouse model of Parkinson's disease. This protocol is based on the widely used α-synuclein pre-formed fibril (PFF) model.

Methodology:

-

Animal Model: Induce α-synuclein pathology in mice by unilateral stereotactic injection of α-synuclein PFFs into the striatum.

-

Compound Administration: Administer this compound (e.g., 10, 30, 60 mg/kg, oral, once daily) starting at a specified time point post-PFF injection (e.g., 7 days). Include a vehicle control group.

-